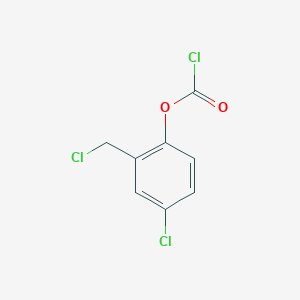![molecular formula C14H24N4O4 B14701257 N,N'-[(3,6-Dioxopiperazine-2,5-diyl)di(propane-3,1-diyl)]diacetamide CAS No. 21028-09-1](/img/structure/B14701257.png)
N,N'-[(3,6-Dioxopiperazine-2,5-diyl)di(propane-3,1-diyl)]diacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(3,6-Dioxopiperazine-2,5-diyl)di(propane-3,1-diyl)]diacetamide involves the reaction of asparagine with acetic anhydride under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[(3,6-Dioxopiperazine-2,5-diyl)di(propane-3,1-diyl)]diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions are carried out in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced amides or amines.
Substitution: Formation of substituted amides or thioamides.
Wissenschaftliche Forschungsanwendungen
N,N’-[(3,6-Dioxopiperazine-2,5-diyl)di(propane-3,1-diyl)]diacetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N,N’-[(3,6-Dioxopiperazine-2,5-diyl)di(propane-3,1-diyl)]diacetamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dioxo-2,5-piperazinediacetamide: Similar structure but different functional groups.
N-fumaroylated diketopiperazine: A related compound with different applications.
Uniqueness
N,N’-[(3,6-Dioxopiperazine-2,5-diyl)di(propane-3,1-diyl)]diacetamide is unique due to its specific chemical structure and its use as a reference standard in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
21028-09-1 |
|---|---|
Molekularformel |
C14H24N4O4 |
Molekulargewicht |
312.36 g/mol |
IUPAC-Name |
N-[3-[5-(3-acetamidopropyl)-3,6-dioxopiperazin-2-yl]propyl]acetamide |
InChI |
InChI=1S/C14H24N4O4/c1-9(19)15-7-3-5-11-13(21)18-12(14(22)17-11)6-4-8-16-10(2)20/h11-12H,3-8H2,1-2H3,(H,15,19)(H,16,20)(H,17,22)(H,18,21) |
InChI-Schlüssel |
KZZROHVGYUFLCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCCC1C(=O)NC(C(=O)N1)CCCNC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


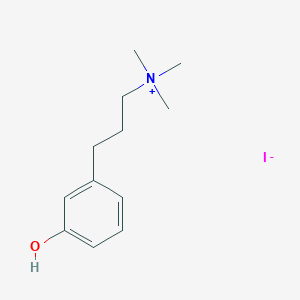
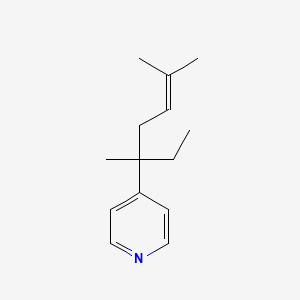
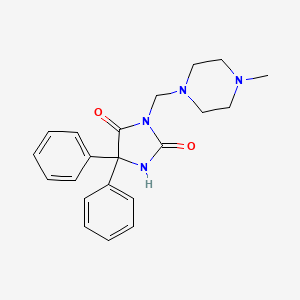
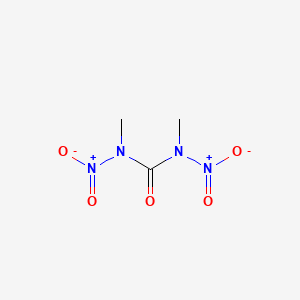
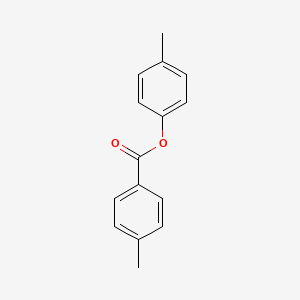
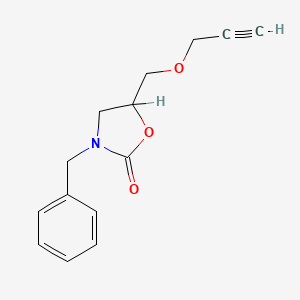
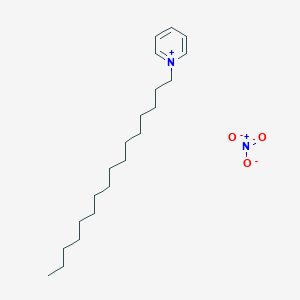

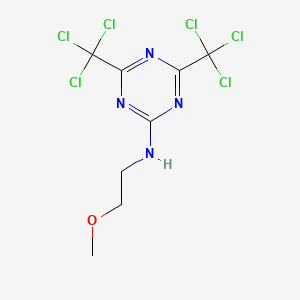
![5,5-Dimethyl-3,7-dioxabicyclo[7.2.2]trideca-1(11),9,12-triene-2,8-dione](/img/structure/B14701238.png)

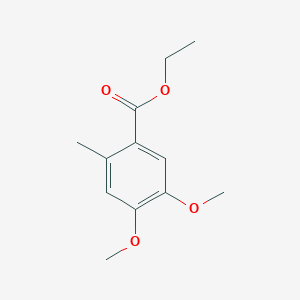
![{[Ethyl(3-methylphenyl)amino]methylidene}propanedinitrile](/img/structure/B14701251.png)
